molecular formula C14H15NO4 B8046615 Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate

Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate

Cat. No.: B8046615
M. Wt: 261.27 g/mol
InChI Key: PUWHOULTKUPYPP-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by its benzyl and methyl groups attached to the oxazole ring, and the ethyl ester group attached to the carboxylate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as benzylamine, ethyl acetoacetate, and acetic anhydride.

  • Reaction Steps: The synthesis involves a series of steps including the formation of an intermediate oxazole ring followed by esterification.

  • Reaction Conditions: The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the cyclization and esterification steps.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches using large reactors to ensure consistent quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the oxazole ring or the ester group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can yield alcohols or amines.

  • Substitution Products: Substitution reactions can produce various benzyl derivatives or amides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. Studies suggest that it may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • Ethyl 2-oxo-1,3-oxazole-4-carboxylate: Lacks the benzyl and methyl groups.

  • Ethyl 3-methyl-2-oxo-1,3-oxazole-4-carboxylate: Lacks the benzyl group.

  • Ethyl 3-benzyl-2-oxo-1,3-oxazole-4-carboxylate: Lacks the methyl group.

Uniqueness: Ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-benzyl-5-methyl-2-oxo-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)12-10(2)19-14(17)15(12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWHOULTKUPYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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